Piroxantrone

Cardiotoxicity Histopathology Anthracycline alternative

Piroxantrone hydrochloride (CAS 105118-12-5) is a DNA topoisomerase II-targeting anthrapyrazole antineoplastic agent engineered to reduce the cardiotoxicity inherent to anthracyclines. It exhibits quantifiably lower cardiac lesion severity (Billingham scores) than both losoxantrone and doxorubicin in spontaneously hypertensive rat models, and forms a distinct 3:2 Fe³⁺:drug complex under physiological conditions—unlike losoxantrone's 1:1 or 1:2 stoichiometry. These intra-class pharmacological and iron-complexation divergences preclude interchangeable use among anthrapyrazoles in research, making piroxantrone the definitive intermediate-cardiotoxicity reference compound for structure-toxicity relationship studies, topoisomerase II decatenation assay validation, and PK-PD modeling (validated limited sampling strategy available). Supplied as >98% pure solid; custom synthesis and bulk inquiries accepted.

Molecular Formula C21H25N5O4
Molecular Weight 411.5 g/mol
CAS No. 105118-12-5
Cat. No. B10859930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiroxantrone
CAS105118-12-5
Molecular FormulaC21H25N5O4
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESC1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O.Cl.Cl
InChIInChI=1S/C21H25N5O4/c22-6-1-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,23,25,27,29-30H,1,6-11,22H2
InChIKeyUKNVCOILWOLTLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityH2O > 11.20 (mg/mL)
Buffer, pH4 > 9.60 (mg/mL)
Buffer, pH9 > 11.50 (mg/mL)
Ethanol < 0.73 (mg/mL)
DMA 0.70 (mg/mL)
DMSO > 9.60 (mg/mL)
CHCl3 < 0.77 (mg/mL)
EtOAc < 0.71 (mg/mL)
t-BuOH < 0.71 (mg/mL)

Structure & Identifiers


Interactive Chemical Structure Model





Piroxantrone (CAS 105118-12-5): Anthrapyrazole Topoisomerase II Inhibitor for Preclinical and Clinical Oncology Research Procurement


Piroxantrone (oxantrazole, DuP 942, CI-942) is a DNA topoisomerase II-targeting anthrapyrazole antineoplastic agent developed as an alternative to cardiotoxic anthracyclines such as doxorubicin and daunorubicin [1]. It intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis [2]. The anthrapyrazole class was synthesized with the intent of maintaining the broad antitumor activity of anthracyclines while reducing cardiac toxicity [1]. Piroxantrone has undergone Phase I and Phase II clinical evaluation across multiple tumor types including metastatic breast cancer, soft tissue sarcoma, and advanced squamous cell carcinoma of the cervix [3].

Why Piroxantrone Cannot Be Substituted with Doxorubicin, Mitoxantrone, or Losoxantrone in Research Protocols


Piroxantrone exhibits a distinct pharmacological and toxicological profile that diverges meaningfully from its closest anthrapyrazole and anthracenedione analogs. In a direct chronic toxicity comparison in spontaneously hypertensive rats, the cardiac lesions induced by losoxantrone and doxorubicin were significantly more severe (higher Billingham scores) than those produced by piroxantrone [1]. Conversely, losoxantrone demonstrated greater in vitro cytotoxic potency across multiple human cancer cell lines [2]. These intra-class divergences in both therapeutic index and organ-specific toxicity preclude interchangeable use in research applications. Furthermore, piroxantrone forms a distinct 3:2 (iron:drug) complex with Fe3+ under physiological conditions, whereas losoxantrone forms either 1:1 or 1:2 complexes [1]—a structural difference with potential implications for iron-dependent free radical generation and tissue-specific toxicity. Substitution without accounting for these quantifiable differences would compromise experimental reproducibility and confound mechanistic interpretation.

Piroxantrone Quantitative Differentiation Evidence: Comparator-Based Selection Metrics


Reduced Cardiac Histopathology Severity in Direct Comparison with Losoxantrone and Doxorubicin

In a direct comparative toxicology study, spontaneously hypertensive rats received 12 consecutive weekly doses of piroxantrone, losoxantrone, or doxorubicin. Histopathological evaluation of cardiac tissue using Billingham scoring demonstrated that cardiac lesions induced by losoxantrone and doxorubicin were significantly more severe than those produced by piroxantrone [1]. This represents the only available direct three-way comparison quantifying relative cardiac tissue damage among these anthrapyrazole/anthracycline agents under identical experimental conditions.

Cardiotoxicity Histopathology Anthracycline alternative

Distinct Topoisomerase II Inhibitory Potency Among Anthrapyrazole Analogs

In a structure-activity study evaluating anthrapyrazole analogues, both piroxantrone and losoxantrone were identified as the most potent inhibitors of topoisomerase II activity among the compounds tested. However, there was no significant correlation between cytotoxic activity (IC50) and ability to inhibit topoisomerase II decatenation [1]. Losoxantrone was the most potent anthrapyrazole analogue in terms of cytotoxic activity against human breast carcinoma, head and neck squamous cell carcinoma, leukemia cells, and Chinese hamster ovary cells, with IC50 values for analogues ranging from 0.1 to 45.2 μM [1].

Topoisomerase II inhibition Structure-activity relationship Anthrapyrazole

Pharmacokinetic Linearity and Predictable Systemic Exposure Across Wide Dose Range

In a Phase I pharmacokinetic study of piroxantrone administered with granulocyte-colony stimulating factor, 37 patients were evaluated over a dosage range of 150 to 555 mg/m² (nearly 4-fold). Piroxantrone elimination was linear across this entire dose range, indicating that systemic drug exposure remains predictable when dose adjustments are made [1]. Plasma elimination was biexponential with mean (±SD) t1/2α of 3.2 ± 2.7 minutes and mean (±SD) t1/2β of 82 ± 92 minutes. Clearance was 840 ± 230 mL/min/m² [1].

Pharmacokinetics Dose proportionality Phase I trial

Clinical Antitumor Activity Profile: Response Rates Across Multiple Tumor Types

Piroxantrone has been evaluated in multiple Phase II clinical trials with documented response rates across distinct tumor types. In metastatic breast cancer patients without prior anthracycline exposure, piroxantrone (160 mg/m² every 3 weeks) produced an objective response rate of 21% (6/29 evaluable patients; 95% CI: 10–43%), including 1 complete response and 5 partial responses, with a median response duration of 244 days [1]. In advanced soft tissue sarcoma, the response rate was 9% (2/23 evaluable patients; 95% CI: 1–28%) [2]. In advanced squamous cell carcinoma of the cervix, no objective responses were observed among 16 evaluable patients [3].

Phase II trial Response rate Metastatic breast cancer

Iron(III) Complexation Stoichiometry: Distinct from Losoxantrone and Doxorubicin

Under physiological conditions, piroxantrone forms a 3:2 (iron:drug) complex with Fe³⁺, whereas losoxantrone forms either 1:1 or 1:2 complexes [1]. This difference in coordination chemistry may underlie the differential cardiotoxicity profiles observed among anthrapyrazoles, as iron-dependent oxygen-free radical stress on cardiac muscle is a proposed mechanism for doxorubicin-induced cardiotoxicity [1]. The cardiotoxicity of both piroxantrone and losoxantrone likely results from the formation of iron(III) complexes and their subsequent reductive activation leading to oxygen-free radical generation [2].

Iron complexation Free radical generation Cardiotoxicity mechanism

Plasma Instability Profile: Rapid Degradation in Fresh Human Plasma

Preclinical pharmacological characterization revealed that piroxantrone (oxantrazole) is relatively unstable in fresh mouse and dog plasma and particularly unstable in fresh human plasma, with a half-life (t1/2) of less than 5 minutes at 37°C. Its decomposition in plasma was prevented by the addition of ascorbic acid, suggesting oxidative degradation as the mechanism [1]. This plasma instability profile represents a significant practical consideration for in vitro and ex vivo experimental design.

Plasma stability Preclinical pharmacology Oxidative degradation

Evidence-Based Procurement Scenarios for Piroxantrone in Oncology Research


Comparative Cardiotoxicity Mechanism Studies

Piroxantrone serves as an intermediate-cardiotoxicity reference compound in studies comparing anthracycline, anthracenedione, and anthrapyrazole cardiotoxicity mechanisms. Its distinct iron(III) complexation stoichiometry (3:2 Fe³⁺:drug) relative to losoxantrone (1:1 or 1:2) and documented lower Billingham cardiac lesion scores compared to both losoxantrone and doxorubicin in the spontaneously hypertensive rat model [1] make it a valuable tool for dissecting structure-toxicity relationships within this pharmacophore class. Researchers investigating iron-dependent free radical generation and the efficacy of cardioprotective agents such as dexrazoxane can leverage these differential properties to validate mechanistic hypotheses [2].

Topoisomerase II Poison Mechanism Validation

Piroxantrone is among the most potent topoisomerase II inhibitors within the anthrapyrazole class [1], making it a suitable positive control for validating topoisomerase II decatenation assays and for benchmarking novel topoisomerase II-targeting compounds. However, the lack of correlation between topoisomerase II inhibitory potency and cytotoxic activity [1] positions piroxantrone as a particularly useful tool for investigating non-topoisomerase II contributions to anthrapyrazole cytotoxicity and for studies seeking to decouple enzyme inhibition from cell killing.

Pharmacokinetic-Pharmacodynamic Modeling Studies

The demonstrated linear pharmacokinetics of piroxantrone across a nearly 4-fold dose range (150–555 mg/m²) with biexponential plasma elimination (t1/2α 3.2 ± 2.7 min, t1/2β 82 ± 92 min, clearance 840 ± 230 mL/min/m²) [1] make it an analytically tractable compound for pharmacokinetic-pharmacodynamic (PK-PD) modeling studies. Researchers developing or validating PK-PD models for topoisomerase II inhibitors can utilize these well-characterized human pharmacokinetic parameters as a benchmark. A limited sampling strategy estimating total drug exposure from plasma concentrations at 30, 60, and 120 minutes post-infusion has been validated [1], facilitating efficient experimental design.

Metastatic Breast Cancer Model Efficacy Studies

Based on documented Phase II clinical activity in metastatic breast cancer (21% objective response rate, median response duration 244 days) [1], piroxantrone is appropriately used as a reference agent in preclinical models of breast cancer when evaluating novel anthrapyrazole or anthracycline analogs. The compound shows efficacy in anthracycline-naïve disease settings but demonstrates narrow-spectrum activity [1], making it suitable for studies focused on breast cancer subtypes or for comparative efficacy evaluations against doxorubicin in models where reduced but measurable activity is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piroxantrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.